molecular formula C12H8N2O4 B2618865 3,8-Dinitro-1,2-dihydroacenaphthylene CAS No. 35338-47-7

3,8-Dinitro-1,2-dihydroacenaphthylene

Cat. No.: B2618865
CAS No.: 35338-47-7
M. Wt: 244.206
InChI Key: YGJBWUMCFHVIDR-UHFFFAOYSA-N
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Description

3,8-Dinitro-1,2-dihydroacenaphthylene is a chemical compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is characterized by its molecular formula C12H8N2O4 and a molecular weight of 244.209 g/mol . This compound is known for its unique structure, which includes two nitro groups attached to the acenaphthylene core. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dinitro-1,2-dihydroacenaphthylene typically involves the nitration of acenaphthylene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 3 and 8 positions of the acenaphthylene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,8-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3,8-Diamino-1,2-dihydroacenaphthylene.

    Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of acenaphthylene.

Scientific Research Applications

3,8-Dinitro-1,2-dihydroacenaphthylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitro-1,2-dihydroacenaphthylene
  • 3,8-Dinitroacenaphthene
  • 3,8-Dinitrofluoranthene

Uniqueness

3,8-Dinitro-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of two nitro groups at the 3 and 8 positions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,8-dinitro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-5-1-7-2-6-11(14(17)18)9-4-3-8(10)12(7)9/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJBWUMCFHVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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